molecular formula C15H30N2S2Sn B12626174 2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole CAS No. 918446-72-7

2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B12626174
CAS No.: 918446-72-7
M. Wt: 421.3 g/mol
InChI Key: AXLRZWKKGLZVMN-UHFFFAOYSA-M
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Description

2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tributylstannyl group, which is a tin-containing substituent, and a sulfanyl group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole with tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and stannyl groups. These interactions can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
  • 2-(Methylthio)-5-(tributylstannyl)thiazole
  • 5-Methyl-2-(tributylstannyl)furan

Uniqueness

2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of both a tributylstannyl and a sulfanyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

918446-72-7

Molecular Formula

C15H30N2S2Sn

Molecular Weight

421.3 g/mol

IUPAC Name

tributyl-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane

InChI

InChI=1S/3C4H9.C3H4N2S2.Sn/c3*1-3-4-2;1-2-4-5-3(6)7-2;/h3*1,3-4H2,2H3;1H3,(H,5,6);/q;;;;+1/p-1

InChI Key

AXLRZWKKGLZVMN-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC1=NN=C(S1)C

Origin of Product

United States

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